Azido-PEG8-hydrazide-Boc

Description

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N5O11/c1-24(2,3)40-23(31)28-27-22(30)4-6-32-8-10-34-12-14-36-16-18-38-20-21-39-19-17-37-15-13-35-11-9-33-7-5-26-29-25/h4-21H2,1-3H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTLGLUTEJUSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG8-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Concepts and Structure

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative featuring three key functional components:

-

Azido (-N3) Group : A terminal azide (B81097) moiety that serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with alkyne-containing molecules.[1][2]

-

PEG8 Spacer : An eight-unit polyethylene glycol chain. This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides spatial separation between conjugated molecules.[2][3]

-

Boc-Protected Hydrazide (-NHNH-Boc) : A hydrazide functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability and can be selectively removed under mild acidic conditions to reveal the reactive hydrazide.[2][3] This deprotected hydrazide can then react with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond.[4]

Chemical and Physical Data

The quantitative properties of this compound and its deprotected hydrochloride salt form are summarized below.

| Property | This compound | Azido-PEG8-hydrazide HCl Salt |

| Molecular Formula | C23H45N5O10 | C19H39N5O9·HCl |

| Molecular Weight | 581.7 g/mol [3] | 481.5 g/mol [5] |

| Purity | ≥95%[3] | 95-98%[5] |

| Appearance | White to off-white solid | Data not available |

| Solubility | Soluble in DMSO, DMF, DCM | Soluble in aqueous media |

| Storage | Store at -20°C. Protect from moisture.[6] | Store at -20°C |

Note: Data is compiled from various supplier datasheets and may vary slightly between batches.

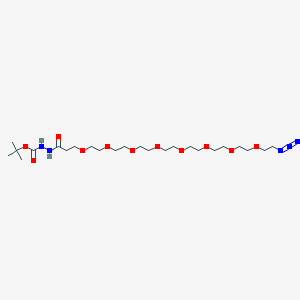

Diagrams of Molecular Structure and Reaction Pathways

dot digraph { graph [fontname="Arial", label="Figure 1. Functional Components of this compound", labelloc=b, fontsize=10, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: 12px; margin-top: 5px; caption-side: bottom; text-align: center; }

Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize reaction conditions, including stoichiometry, concentration, temperature, and reaction time, for their specific molecules and experimental goals.

Protocol 1: Boc Group Deprotection

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide moiety. The deprotection is achieved under acidic conditions.[7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

-

Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[8] For example, add an equal volume of TFA to the DCM solution for a 50% TFA/DCM mixture.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7] Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Mass Spectrometry, to confirm the removal of the Boc group.

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Drying: The resulting residue, the TFA salt of Azido-PEG8-hydrazide, should be thoroughly dried under high vacuum to remove residual acid. It can be used directly in the next step or purified if necessary.

Alternative: A solution of 4M HCl in 1,4-dioxane (B91453) can also be used for deprotection, which may be preferable for substrates sensitive to TFA.[7]

Protocol 2: Hydrazone Bond Formation with an Aldehyde/Ketone

This protocol describes the conjugation of the deprotected Azido-PEG8-hydrazide to a molecule containing an aldehyde or ketone functional group. This reaction typically proceeds under mildly acidic conditions (pH 5-7).[4]

Materials:

-

Deprotected Azido-PEG8-hydrazide (from Protocol 1)

-

Aldehyde- or ketone-containing molecule (e.g., a modified protein, payload, or surface)

-

Conjugation Buffer: Aniline buffer or Phosphate-Buffered Saline (PBS), adjusted to pH 5.0-7.0

-

Anhydrous DMSO or DMF (if needed to dissolve starting materials)

Methodology:

-

Reagent Preparation:

-

Dissolve the deprotected Azido-PEG8-hydrazide in the chosen conjugation buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

-

Dissolve the aldehyde/ketone-containing target molecule in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add the Azido-PEG8-hydrazide solution to the target molecule solution. A molar excess of the PEG linker (typically 5-20 equivalents) is often used to drive the reaction to completion.

-

Gently mix or stir the reaction at room temperature for 2-16 hours. The optimal time depends on the reactivity of the specific carbonyl group.

-

-

Monitoring and Purification:

-

Monitor the formation of the hydrazone-linked conjugate using techniques like HPLC, SDS-PAGE (for proteins), or Mass Spectrometry.

-

Once the reaction is complete, purify the conjugate from excess unreacted PEG linker and other reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

-

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the azide group of the PEG-hydrazone conjugate and an alkyne-functionalized molecule.[9][10]

Materials:

-

Azide-functionalized conjugate (from Protocol 2)

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20-100 mM in water)[11]

-

Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)[11]

-

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][11] THPTA is recommended for aqueous reactions.

-

Reaction Buffer: PBS or other suitable buffer.

Methodology:

-

Preparation of Reagents: In separate tubes, prepare the required volumes of the azide-conjugate and the alkyne-molecule in the reaction buffer.

-

Catalyst Premix (Optional but Recommended): In a separate microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[11] Allow this to complex for a few minutes.

-

Reaction Assembly: In the final reaction vessel, combine the reagents in the following order: a. The azide-functionalized conjugate. b. The alkyne-functionalized molecule (typically 1.5-5 equivalents relative to the azide). c. The premixed Copper/Ligand catalyst complex.[10] d. Add the freshly prepared sodium ascorbate solution to initiate the reaction.[9] This reduces Cu(II) to the active Cu(I) state.

-

Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 4 hours.[9] The reaction is often rapid and can be complete within an hour.

-

Purification: After the reaction, the final triazole-linked product can be purified using methods appropriate for the conjugate, such as SEC, HPLC, or dialysis, to remove the copper catalyst and excess reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG8-t-Boc-hydrazide, 2353410-12-3 | BroadPharm [broadpharm.com]

- 3. Azido-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]

- 4. PEG Hydrazide | BroadPharm [broadpharm.com]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. broadpharm.com [broadpharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axispharm.com [axispharm.com]

An In-Depth Technical Guide to Azido-PEG8-hydrazide-Boc: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This advanced chemical tool incorporates three key functional elements: a terminal azide (B81097) group for click chemistry, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide for the formation of hydrazone linkages. The strategic combination of these moieties allows for a controlled and sequential conjugation of different molecules, making it an invaluable asset in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2][] The PEG8 spacer enhances aqueous solubility and biocompatibility of the resulting conjugates, while potentially reducing steric hindrance and improving pharmacokinetic profiles.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective implementation.

Chemical Structure and Properties

This compound is a monodisperse PEG derivative, ensuring batch-to-batch consistency in its length and molecular weight.[2]

Structure:

Caption: Chemical structure of this compound.

The molecule consists of a terminal azide group, an eight-unit polyethylene glycol chain, and a tert-butyloxycarbonyl (Boc) protected hydrazide moiety.

Quantitative Data

While extensive quantitative data for this specific molecule is not always publicly available, the following table summarizes key properties based on information from suppliers and analogous compounds. Researchers should confirm these values with their specific batch of the reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₇N₅O₁₁ | [6] |

| Molecular Weight | 581.66 g/mol | [2][7] |

| Appearance | White to off-white solid or oil | |

| Purity | Typically ≥95% | [1][2] |

| Solubility | Soluble in water, DMSO, and DMF | [8] |

| Storage Conditions | -20°C for long-term storage | [1] |

Chemical Reactivity and Applications

The unique tripartite structure of this compound dictates its utility in a two-step, orthogonal conjugation strategy.

Azide Functionality and Click Chemistry

The terminal azide group is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule under mild, biocompatible conditions.[][9]

Caption: Workflow for CuAAC using the azide moiety.

Boc-Protected Hydrazide and Hydrazone Ligation

The Boc protecting group on the hydrazide is stable under a wide range of conditions but can be selectively removed under acidic conditions to reveal the free hydrazide.[10] This deprotected hydrazide can then react with an aldehyde or ketone to form a pH-sensitive hydrazone bond.[11][12] This linkage is relatively stable at physiological pH but can be cleaved in the more acidic environments of endosomes or lysosomes, making it ideal for drug delivery applications.[13][14]

Caption: Two-step workflow for hydrazone ligation.

Experimental Protocols

The following are generalized protocols. Optimal conditions such as reactant concentrations, reaction times, and purification methods should be determined empirically for each specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassed solvents

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the alkyne-containing molecule in the reaction buffer to the desired final concentrations. For biomolecules, concentrations typically range from 10 µM to 1 mM.

-

-

Catalyst Preparation:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

If using a ligand, prepare a stock solution (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the solutions of this compound and the alkyne-containing molecule.

-

If using a ligand, add it to the CuSO₄ solution and pre-mix. Add this catalyst/ligand mixture to the reaction vessel. A typical final concentration for CuSO₄ is 50-250 µM, with a 5-fold molar excess of the ligand.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the conjugate using an appropriate method for the target molecule, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC, to remove excess reagents and the catalyst.

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free hydrazide.

Materials:

-

This compound conjugate (from Protocol 1) or the starting material

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water, if needed)

-

Nitrogen or argon gas

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Add TFA to the solution. A common reagent mixture is 50% TFA in DCM. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger (e.g., 2.5% TIS) can be added.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected compound can be used directly in the next step or purified if necessary.

-

Protocol 3: Hydrazone Ligation

This protocol describes the reaction of the deprotected hydrazide with an aldehyde or ketone.

Materials:

-

Deprotected Azido-PEG8-hydrazide conjugate (from Protocol 2)

-

Aldehyde or ketone-containing molecule

-

Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

-

Reactant Preparation:

-

Dissolve the deprotected hydrazide and the carbonyl-containing molecule in the reaction buffer. The optimal pH for hydrazone formation is typically slightly acidic to facilitate the dehydration step of the mechanism.[15]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or other suitable analytical techniques.

-

-

Purification:

-

Purify the final hydrazone-linked conjugate using a method appropriate for the product, such as dialysis, size-exclusion chromatography, or preparative HPLC.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and sequential assembly of complex bioconjugates. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides researchers with a high degree of control over their conjugation strategies. The hydrophilic PEG spacer further imparts favorable physicochemical properties to the resulting molecules. By understanding the chemical properties and applying the detailed protocols provided in this guide, researchers in drug development and other scientific fields can effectively leverage this compound to advance their research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Azido-PEG8-t-Boc-hydrazide, 2353410-12-3 | BroadPharm [broadpharm.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. ddmckinnon.com [ddmckinnon.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Azido-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

- 15. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Azido-PEG8-hydrazide-Boc

This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG8-hydrazide-Boc, a heterobifunctional linker valuable in bioconjugation and drug delivery applications. The methodologies outlined are intended for researchers, scientists, and drug development professionals, offering detailed protocols and expected outcomes based on established chemical principles.

Introduction

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces immunogenicity of conjugated molecules.[1][2] This linker possesses two distinct functional groups: an azide (B81097) moiety for "click chemistry" reactions and a Boc-protected hydrazide. The azide group can readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to form a stable triazole linkage.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide allows for its selective deprotection under acidic conditions, revealing a reactive hydrazide that can be conjugated to carbonyl-containing molecules such as aldehydes and ketones to form hydrazone bonds.[2] This orthogonal reactivity makes this compound an ideal linker for the stepwise construction of complex bioconjugates.

Synthesis Pathway

The synthesis of this compound is typically achieved through the coupling of an azide-functionalized PEG carboxylic acid with tert-butyl carbazate (B1233558) (Boc-hydrazide). A common and efficient method for this amide bond formation is the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[5][6][7]

The overall synthetic scheme is as follows:

Experimental Protocols

Synthesis of this compound

This protocol describes the coupling of Azido-PEG8-acid with tert-butyl carbazate using EDC and NHS.

Materials:

-

Azido-PEG8-acid

-

tert-Butyl carbazate (Boc-hydrazide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve Azido-PEG8-acid (1.0 eq) in anhydrous DCM or DMF.

-

To this solution, add NHS (1.2 eq) and EDC-HCl (1.2 eq).[5]

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate container, dissolve tert-butyl carbazate (1.1 eq) in a minimal amount of anhydrous DCM or DMF.

-

Add the tert-butyl carbazate solution to the activated Azido-PEG8-acid mixture.

-

Add TEA or DIPEA (2.0 eq) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Materials and Equipment:

-

Crude this compound

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid

-

Lyophilizer

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Purify the sample by RP-HPLC using a gradient elution. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the separation of the product from impurities.

-

Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid or oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Azido-PEG8-acid | C₁₈H₃₅N₃O₁₀ | 469.49 |

| tert-Butyl carbazate | C₅H₁₂N₂O₂ | 132.16 |

| This compound | C₂₃H₄₅N₅O₁₁ | 583.64 |

Table 2: Synthesis and Purification Data (Representative)

| Parameter | Value |

| Synthesis | |

| Scale | 1 mmol |

| Reaction Time | 12 hours |

| Reaction Temperature | Room Temperature |

| Yield (crude) | >90% |

| Purification | |

| Method | Preparative RP-HPLC |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA |

| Gradient | 20-80% B over 30 min |

| Flow Rate | 15 mL/min |

| Yield (purified) | 70-85% |

| Purity (by analytical HPLC) | >95% |

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the PEG backbone (multiplet around 3.6 ppm), the azide-adjacent methylene (B1212753) protons (triplet around 3.4 ppm), the Boc group (singlet around 1.4 ppm), and amide protons.[9][10] |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product (e.g., m/z 584.3 for [M+H]⁺). |

| Analytical RP-HPLC | A single major peak indicating high purity. |

Logical Relationships in the Synthesis and Purification Process

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Azido-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG-Hydrazide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. encapsula.com [encapsula.com]

- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

Core Technical Guide: Solubility and Stability of Azido-PEG8-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Azido-PEG8-hydrazide-Boc, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. The information presented herein is compiled from established chemical principles and data on related compounds, offering a predictive framework for its behavior in experimental settings.

Chemical Structure and Functional Group Analysis

This compound is comprised of three key functional moieties: an azide (B81097) group for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide for conjugation to carbonyl-containing molecules. Understanding the properties of each component is crucial for predicting the overall solubility and stability of the molecule.

Solubility Profile

The solubility of this compound is primarily dictated by its PEG8 spacer, which imparts significant hydrophilicity. However, the presence of the azide, hydrazide, and Boc-protecting groups will modulate its solubility in various solvents.

Expected Solubility:

Based on the general solubility of PEG derivatives, this compound is expected to be readily soluble in a range of aqueous and organic solvents.[1][2][3] The solubility generally decreases with increasing molecular weight of the PEG chain.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & Citations |

| Aqueous | Water, PBS, Buffers | High | The hydrophilic PEG8 chain is the dominant contributor to aqueous solubility.[2][3] |

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | High | These solvents are known to solubilize PEG derivatives effectively.[2][3] |

| Chlorinated | Dichloromethane (B109758), Chloroform (B151607) | High | PEG is generally soluble in chlorinated solvents.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate to High | PEGs are soluble in alcohols, though solubility may be slightly lower than in water or polar aprotic solvents.[3] |

| Ethers | Diethyl Ether | Low | PEGs are generally not soluble in diethyl ether.[2] |

| Hydrocarbons | Hexane, Toluene | Low | The polar nature of the molecule makes it poorly soluble in nonpolar hydrocarbon solvents.[1] |

Stability Profile

The stability of this compound is a function of its three key chemical groups: the azide, the Boc-protected hydrazide, and the PEG backbone.

Azide Group Stability

Organic azides are high-energy functional groups and should be handled with care, as they can be sensitive to heat, shock, and light.[4][5] However, acyl azides are generally more stable than inorganic or alkyl azides.[6] The azide group in this compound is relatively stable under common reaction conditions used in bioconjugation, including acidic and basic environments.[7]

Key stability considerations for the azide group:

-

Thermal Stability : Avoid excessive heating.

-

Light Sensitivity : Store in the dark or in amber vials.[4]

-

Chemical Compatibility : Azides can be reduced to amines.[7] They should not be mixed with strong reducing agents unless reduction is the intended reaction. Avoid contact with heavy metals, as this can lead to the formation of explosive metal azides.[4] Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially react with azides to form unstable compounds.[4]

Boc-Protected Hydrazide Stability

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[8][9][10] However, it is readily cleaved under acidic conditions.[9][11] Boc-protected hydrazines are reported to be thermally stable in the absence of acids.[8]

Table 2: Predicted Stability of the Boc Group in this compound

| Condition | Stability | Rationale & Citations |

| Strongly Acidic (e.g., TFA, HCl) | Labile | The Boc group is designed for acid-labile deprotection.[9][11] |

| Mildly Acidic | Potentially Labile | Stability will depend on the specific pH and reaction time. |

| Neutral (pH ~7) | Stable | The Boc group is stable at neutral pH. |

| Basic | Stable | The Boc group is resistant to hydrolysis under basic conditions.[8][12][13] |

| Nucleophiles | Stable | Resistant to many common nucleophiles.[8][9] |

| Catalytic Hydrogenolysis | Stable | The Boc group is stable to catalytic hydrogenation.[10] |

PEG Backbone Stability

The polyethylene glycol (PEG) backbone is generally considered to be highly stable and chemically inert under most conditions encountered in bioconjugation.

Experimental Protocols

The following are general protocols for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other appropriate method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Protocol for pH Stability (Boc Deprotection) Study

This protocol describes a method to assess the stability of the Boc-protecting group at different pH values.

Materials:

-

This compound

-

A series of buffers with varying pH (e.g., pH 2, 4, 7, 9)

-

HPLC with a suitable column (e.g., C18)

-

Incubator or water bath

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

In separate vials, add a small aliquot of the stock solution to each of the pH buffers to a final concentration suitable for HPLC analysis.

-

-

Incubation:

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench any reaction if necessary (e.g., by neutralizing acidic samples).

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak corresponding to the deprotected product (Azido-PEG8-hydrazide).

-

Plot the percentage of intact this compound remaining versus time for each pH condition.

-

Calculate the half-life (t½) of the compound at each pH.

-

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Functional group contributions to molecular properties.

Caption: Experimental workflow for linker utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. creativepegworks.com [creativepegworks.com]

- 3. labinsights.nl [labinsights.nl]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. britannica.com [britannica.com]

- 7. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG8-hydrazide-Boc as a Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional linker, Azido-PEG8-hydrazide-Boc, detailing its mechanism of action, applications in bioconjugation and drug delivery, and protocols for its use.

Core Concepts: A Trifunctional Linker for Advanced Bioconjugation

This compound is a heterobifunctional linker that incorporates three key chemical moieties, each with a distinct role in the sequential and controlled conjugation of molecules. This linker is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

-

Azido Group (N₃): This functional group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the stable and covalent attachment of the linker to molecules bearing an alkyne group.[1][2][3][4][5]

-

Polyethylene (B3416737) Glycol (PEG8) Spacer: The linker incorporates a discrete chain of eight polyethylene glycol units. This hydrophilic spacer enhances the aqueous solubility and stability of the resulting conjugate.[6][7][8] Furthermore, the PEG linker can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume, which can reduce renal clearance and extend circulation half-life.[6][7][8]

-

Boc-Protected Hydrazide (-NH-NH-Boc): This component provides a latent reactive group. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and hydrazides that is stable under a variety of conditions but can be selectively removed under mild acidic conditions.[9][10] Once deprotected, the free hydrazide can react with carbonyl compounds (aldehydes and ketones) to form a pH-sensitive hydrazone bond. This linkage is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), making it an ideal cleavable linker for intracellular drug delivery.[11][12]

Mechanism of Action: A Stepwise Approach to Conjugation

The utility of this compound lies in its ability to facilitate a two-step conjugation strategy. This allows for the controlled and sequential attachment of different molecular entities.

Step 1: Azide-Alkyne Cycloaddition ("Click Chemistry")

The initial conjugation step typically involves the reaction of the azide (B81097) group with an alkyne-modified molecule. This can be achieved through two primary methods:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction proceeds rapidly under mild, aqueous conditions and results in the formation of a stable 1,4-disubstituted triazole ring.[13][14][15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in living systems), SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide to form a stable triazole.[]

Step 2: Boc Deprotection and Hydrazone Bond Formation

Following the initial conjugation via the azide group, the Boc protecting group on the hydrazide is removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[9][10] The deprotection exposes the free hydrazide, which can then be conjugated to a second molecule containing an aldehyde or ketone. This reaction forms a hydrazone linkage, which is characteristically pH-sensitive.

Quantitative Data

The stability of the resulting hydrazone bond is a critical factor in the design of drug delivery systems. The following tables summarize key quantitative data related to the reactions and stability of the linkages formed using this type of linker.

Table 1: Stability of Hydrazone Linkages at Different pH Values

| Hydrazone Type | pH | Half-life (t₁/₂) | Reference(s) |

| Aliphatic Hydrazone | 7.4 | 20 - 150 min | [17] |

| Aliphatic Hydrazone | 5.5 | Significantly shorter than at pH 7.4 | [17] |

| Aromatic Hydrazone | 7.4 | > 72 hours | [17] |

| Aromatic Hydrazone | 5.5 | > 48 hours | [17] |

| Glyoxylic Hydrazone (in hydrogel) | 7.4 | > 40 days (42.87% release) | [18] |

| Glyoxylic Hydrazone (in hydrogel) | 6.4 | ~40 days (81.33% release) | [18] |

Table 2: Typical Reaction Conditions for Key Steps

| Reaction Step | Reagents | Solvent(s) | Temperature | Time | Typical Yield | Reference(s) |

| CuAAC | CuSO₄, Sodium Ascorbate | Water, DMF, or mixtures | Room Temperature or 37-50°C | 1 - 5 hours | > 95% | [14] |

| SPAAC (with DBCO) | - | PBS, DMSO | Room Temperature or 4°C | 4 - 12 hours | High | [][19] |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | 30 min - 2 hours | Quantitative | [9][10] |

| Hydrazone Formation | Aldehyde/Ketone | Aqueous buffer (pH 5-7) | Room Temperature | 1 - 4 hours | High | [17] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the this compound linker.

Protocol 1: General Procedure for Antibody Conjugation (Two-Step)

This protocol outlines the conjugation of an alkyne-modified payload and a carbonyl-containing drug to an antibody using the this compound linker.

Materials:

-

Antibody of interest

-

This compound linker

-

Alkyne-modified payload (e.g., a fluorescent dye with a DBCO group for SPAAC)

-

Carbonyl-containing drug (e.g., a cytotoxic agent with an aldehyde or ketone)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Desalting column (e.g., PD-10)

-

Reaction tubes

-

Stirring/rocking platform

Procedure:

-

Step 1a: Antibody Modification with the Linker (via NHS ester chemistry if antibody is not pre-functionalized)

-

Note: This step is necessary if the antibody does not already contain a reactive group for the linker. For this example, we assume the linker is first attached to the antibody via a reaction with lysine (B10760008) residues using an NHS-ester activated version of the linker.

-

Dissolve the NHS-ester activated this compound linker in anhydrous DMSO to a concentration of 10 mM.

-

Prepare the antibody in PBS at a concentration of 1-5 mg/mL.

-

Add a 10- to 20-fold molar excess of the linker solution to the antibody solution with gentle vortexing.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rocking.

-

Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

-

-

Step 1b: Conjugation of the First Payload via Click Chemistry (SPAAC)

-

Prepare a stock solution of the DBCO-modified payload in anhydrous DMSO (e.g., 10 mM).

-

To the azide-modified antibody from the previous step, add a 3- to 5-fold molar excess of the DBCO-payload stock solution.[19]

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle rocking.[19]

-

Purify the antibody-linker-payload conjugate using a desalting column to remove the excess payload.

-

-

Step 2a: Boc Deprotection

-

Lyophilize the purified conjugate from the previous step.

-

Dissolve the lyophilized conjugate in a minimal amount of DCM.

-

Add a solution of 20-50% TFA in DCM.

-

Incubate the reaction on ice for 30 minutes, followed by 1-2 hours at room temperature.

-

Evaporate the TFA and DCM under a stream of nitrogen.

-

-

Step 2b: Conjugation of the Second Payload via Hydrazone Formation

-

Reconstitute the deprotected conjugate in an aqueous buffer with a pH of 5-7.

-

Prepare a stock solution of the carbonyl-containing drug in an appropriate solvent (e.g., DMSO).

-

Add a 5- to 10-fold molar excess of the drug solution to the conjugate solution.

-

Incubate the reaction for 2-4 hours at room temperature.

-

Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove the excess drug.

-

-

Characterization:

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Functional components of the this compound linker.

Caption: Logical workflow for two-step conjugation.

Caption: pH-dependent drug release from a hydrazone-linked ADC.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]

- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 10. N-Boc-N'-Benzylidene-hydrazine | 24469-50-9 | Benchchem [benchchem.com]

- 11. enovatia.com [enovatia.com]

- 12. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. biocompare.com [biocompare.com]

- 21. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Degree of labeling (DOL) step by step [abberior.rocks]

- 24. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Heterobifunctional PEG Linkers: Core Features and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science.[1] These versatile molecules, characterized by a polyethylene glycol chain with two distinct reactive functional groups at either end, offer a multitude of advantages for the precise construction of complex biomolecular architectures.[2][3] This technical guide provides an in-depth exploration of the core features of heterobifunctional PEG linkers, detailed experimental protocols for their application, and a summary of their key quantitative properties to aid in the selection of the optimal linker for specific research and development needs.

Core Features of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a combination of the unique properties of the PEG backbone and the specificity of their terminal reactive groups.

Dual Reactivity for Precise Conjugation: The defining characteristic of heterobifunctional PEG linkers is the presence of two different functional groups, enabling the sequential and specific attachment of two distinct molecules.[1][2] This allows for a high degree of control over the final conjugate's composition and architecture, which is crucial in applications such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][5]

Tunable Physicochemical Properties: The length of the PEG chain is a critical parameter that can be precisely controlled to modulate the physicochemical properties of the resulting bioconjugate.[2] Key properties influenced by the PEG linker include:

-

Solubility: The hydrophilic nature of the PEG backbone significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules, which can help prevent aggregation.[1][6]

-

Pharmacokinetics: The hydrodynamic radius of a bioconjugate can be increased by the PEG chain, leading to reduced renal clearance and a longer circulation half-life in the body.[2]

-

Immunogenicity: The "stealth" effect provided by the PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.[1]

-

Steric Hindrance: The length of the PEG spacer can be adjusted to optimize the distance between the two conjugated molecules, minimizing steric hindrance and preserving their biological activity.[6]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following table summarizes the quantitative properties of several commonly used linkers to facilitate this selection process.

| Linker Name | Functional Groups | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Optimal pH for Reaction |

| SM(PEG)n | NHS ester, Maleimide (B117702) | 2-24 | 17.6 - 95.7 | Varies | NHS ester: 7.2-8.5, Maleimide: 6.5-7.5[7] |

| Mal-PEG4-NHS ester | NHS ester, Maleimide | 4 | ~27.7 | 513.5[8] | NHS ester: 7.2-8.5, Maleimide: 6.5-7.5[7] |

| DBCO-PEG4-NHS ester | NHS ester, DBCO | 4 | ~29.1 | 649.68[9] | NHS ester: 7-9[9] |

| Azide-PEG4-Thiol | Thiol, Azide | 4 | ~23.9 | - | Thiol (with maleimide): 6.5-7.5, Azide (CuAAC or SPAAC)[10] |

| Azide-PEG7-Thiol | Thiol, Azide | 7 | ~35.4 | 411.51[11] | Thiol (with maleimide): 6.5-7.5, Azide (CuAAC or SPAAC)[11] |

| Hydroxy-PEG12-acid | Hydroxyl, Carboxylic Acid | 12 | ~50.2 | - | Carboxylic Acid (EDC/NHS): 4.5-7.2 |

Note: Spacer arm lengths are estimations and can vary based on the conformation of the PEG chain.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Detailed Experimental Protocols

The successful application of heterobifunctional PEG linkers requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for common bioconjugation and purification techniques.

Protocol 1: Two-Step Antibody-Drug Conjugation using a Mal-(PEG)n-NHS Ester Linker

This protocol describes the conjugation of an amine-containing antibody to a thiol-containing drug.[6]

Materials:

-

Antibody (amine-containing protein)

-

Thiol-containing drug

-

Mal-(PEG)n-NHS Ester linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Desalting column

-

Quenching solution (e.g., L-cysteine)

Procedure:

-

Antibody Preparation: Dissolve the antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Step 1: Reaction of NHS Ester with Antibody:

-

Purification of Activated Antibody: Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.[6]

-

Step 2: Reaction of Maleimide with Thiol-containing Drug:

-

Immediately add the thiol-containing drug to the purified, maleimide-activated antibody.

-

Incubate for 2 to 4 hours at room temperature or overnight at 4°C.[7]

-

-

Quenching (Optional): To stop the reaction, add a quenching solution containing a free thiol (e.g., L-cysteine) to react with any remaining maleimide groups.[13]

-

Final Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.

Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted PEG linkers and native proteins based on their size.[14][15]

Materials:

-

SEC column with an appropriate molecular weight cut-off

-

HPLC or FPLC system

-

Reaction mixture containing the PEGylated protein

-

SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

0.22 µm syringe filters

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the manufacturer's recommended flow rate.

-

Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

-

Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

-

Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

-

Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute before the smaller, unreacted protein and PEG linker.

-

Analysis: Analyze the collected fractions using methods such as SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

-

Pooling: Combine the fractions that contain the pure PEGylated product.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation and drug development. Their unique combination of a biocompatible, hydrophilic PEG backbone and two distinct reactive termini allows for the precise construction of complex and highly functional biomolecules. By carefully selecting a linker with the appropriate length and functional groups, researchers can fine-tune the properties of their bioconjugates to enhance solubility, stability, and in vivo performance. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and engineers working to develop the next generation of targeted therapeutics and advanced biomaterials.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 4. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thiol-PEG7-Azide | CAS:2148986-06-3 | AxisPharm [axispharm.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Azide-PEG-Thiol - CD Bioparticles [cd-bioparticles.net]

- 14. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

Introduction to click chemistry for protein modification

An In-Depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the post-genomic era, understanding the intricate functions of proteins within complex biological systems is paramount for advancing both fundamental biology and therapeutic development. A key challenge has been the precise, efficient, and selective modification of proteins to study their dynamics, interactions, and functions without perturbing their native environment. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, specific, high-yielding, and generate only inoffensive byproducts.[1][2] These bioorthogonal reactions, meaning they do not interfere with or cross-react with biological processes, have become an indispensable tool for protein modification, enabling applications from in-vitro analysis to live-cell imaging and targeted drug delivery.[3][4][5]

This technical guide provides a comprehensive overview of the core principles of click chemistry for protein modification. It details the most prominent click reactions, provides structured experimental protocols, presents quantitative data for comparative analysis, and explores its applications in drug development.

Core Principles of Bioorthogonal Click Chemistry

The power of click chemistry lies in its adherence to a stringent set of criteria. For a reaction to be considered a "click" reaction, it must be:

-

Modular and Wide in Scope: Capable of joining a diverse range of molecular components.[1]

-

High-Yielding: Proceeds to near-quantitative completion.[6][7]

-

Stereospecific: Produces a single, well-defined product isomer.

-

Simple and Robust: Occurs under mild, often aqueous, conditions (e.g., physiological pH and temperature).[8][9]

-

Bioorthogonal: The reactive partners (e.g., an azide (B81097) and an alkyne) are inert to the vast array of functional groups present in biological systems, ensuring they react exclusively with each other.[10][11]

This bioorthogonality is crucial for protein modification, as it allows for the specific labeling of a target protein within the complex milieu of a living cell without off-target effects.[][13] The process typically involves a two-step approach: first, a non-native, bioorthogonal functional group (the "handle") is introduced into the protein of interest; second, a probe molecule carrying the complementary functional group is added, which then "clicks" to the protein via a covalent bond.[4][14]

Introducing Bioorthogonal Handles into Proteins

Site-specific incorporation of the chemical handle is critical for precise protein modification. The most common method involves the genetic incorporation of non-canonical amino acids (ncAAs) that bear the required functional group (e.g., an azide or an alkyne).[10][15] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (UAG), and inserts the ncAA at that specific site during protein translation.[16][17] This provides ultimate control over the modification site.

Key Click Chemistry Reactions for Protein Modification

Several click reactions have been developed and optimized for biological applications. The three most prominent are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][6][18]

-

Mechanism: The Cu(I) catalyst activates the terminal alkyne, dramatically accelerating the reaction rate compared to the uncatalyzed version (the Huisgen cycloaddition).[8]

-

Advantages: It is highly efficient, specific, and utilizes small, stable, and easily introduced azide and alkyne functional groups.[1][8] The resulting triazole linkage is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to hydrolysis.[1]

-

Limitations: The primary drawback is the requirement for a copper catalyst, which can be toxic to living cells.[19] This has limited its in vivo applications, although the development of copper-chelating ligands like THPTA and TBTA has helped mitigate cytotoxicity and improve reaction efficiency.[7][20][21]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, the Bertozzi group developed SPAAC, a copper-free click reaction.[][19]

-

Mechanism: SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The ring strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction without the need for a catalyst.[][22]

-

Advantages: As a catalyst-free reaction, SPAAC is truly bioorthogonal and well-suited for labeling proteins in living organisms without concerns of metal toxicity.[19][23]

-

Limitations: The reaction kinetics of first-generation cyclooctynes were relatively slow.[19] However, subsequent generations of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been engineered with enhanced ring strain and electron-withdrawing groups to achieve significantly faster reaction rates.[19][24]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another powerful, catalyst-free bioorthogonal ligation, distinguished by its exceptionally fast reaction kinetics.[25][26]

-

Mechanism: This reaction is a [4+2] cycloaddition between an electron-poor diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or norbornene.[26][27] The reaction proceeds rapidly and irreversibly, typically releasing a dinitrogen molecule.

-

Advantages: IEDDA reactions boast the fastest kinetics among all bioorthogonal reactions, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[28][29] This allows for efficient labeling at very low reactant concentrations, which is ideal for in vivo applications and for labeling low-abundance proteins.[25]

-

Limitations: The reacting partners, particularly the strained alkenes, can be larger than the small azide and alkyne handles used in azide-alkyne cycloadditions, which could potentially cause more significant structural perturbations to the target protein.

Quantitative Data Comparison

The choice of a click reaction often depends on the specific application, with reaction kinetics being a critical parameter.[28] The following table summarizes the typical second-order rate constants for the major classes of click reactions used in protein modification.

| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k₂) | Key Features |

| CuAAC | Terminal Alkyne + Azide | Copper(I) | 10 to 10⁴ M⁻¹s⁻¹ | High efficiency, stable product, potential cytotoxicity.[29] |

| SPAAC | Strained Cyclooctyne + Azide | None | 10⁻³ to 1 M⁻¹s⁻¹ | Copper-free, excellent for live-cell labeling.[28][29] |

| SPANC | Strained Cyclooctyne + Nitrone | None | Up to 39 M⁻¹s⁻¹ | Faster kinetics than many SPAAC variants.[28][30] |

| IEDDA | Tetrazine + Strained Alkene (TCO) | None | 1 to 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, ideal for low concentrations.[28][29] |

Visualizations: Workflows and Concepts

Experimental Protocols

The following sections provide generalized protocols for labeling proteins using the three main click chemistry reactions. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific protein and probe.

Protocol 1: General CuAAC Labeling of Proteins in Cell Lysate

This protocol is adapted for labeling a protein that has been metabolically labeled with an azide or alkyne handle in cell culture and subsequently lysed.[20][21]

Materials:

-

Protein lysate containing the modified protein (1-5 mg/mL).

-

Azide or alkyne detection probe (e.g., fluorescent dye), 2.5 mM stock in DMSO.

-

Click-iT® Protein Reaction Buffer Kit or individual components:

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water.

-

Copper(II) Sulfate (CuSO₄), 20 mM in water.

-

Sodium Ascorbate (B8700270), 300 mM in water (prepare fresh).

-

-

Phosphate-Buffered Saline (PBS).

-

1.5 mL microfuge tubes.

Methodology:

-

In a 1.5 mL microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.

-

Add 20 µL of the 2.5 mM detection probe stock solution. Vortex briefly to mix.

-

Add 10 µL of the 100 mM THPTA solution. Vortex briefly. This ligand chelates the copper, increasing its effectiveness and reducing protein damage.[21]

-

Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

-

To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.[20]

-

Protect the reaction from light (if using a fluorescent probe) and incubate at room temperature for 30-60 minutes.

-

The protein sample is now labeled and ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: SPAAC Labeling of Cell-Surface Proteins on Live Cells

This protocol is for labeling live mammalian cells expressing a protein of interest with a cyclooctyne-bearing ncAA.[17]

Materials:

-

Mammalian cells cultured on coverslips or in plates, expressing the target protein with the incorporated ncAA (e.g., a BCN- or DBCO-lysine derivative).

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545), 10 mM stock in DMSO.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

PBS.

Methodology:

-

Grow cells expressing the target protein under standard conditions. Ensure the ncAA was present in the medium during protein expression.

-

Wash the cells twice with warm PBS to remove residual culture medium.

-

Prepare the labeling solution by diluting the azide-dye stock solution in complete culture medium to a final concentration of 5-25 µM. Pre-warm the solution to 37°C.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

After incubation, remove the labeling solution and wash the cells three to four times with warm PBS to remove any unreacted dye.

-

The cells are now ready for imaging. Fix the cells if required for the specific imaging technique (e.g., super-resolution microscopy), or proceed with live-cell imaging.

Protocol 3: IEDDA Labeling of a Purified Protein

This protocol describes the labeling of a purified protein that has been modified to contain a TCO group with a tetrazine-functionalized probe.

Materials:

-

Purified protein containing a TCO group (e.g., TCO-lysine) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine-functionalized probe (e.g., Tetrazine-Biotin), 10 mM stock in DMSO.

-

Reaction buffer (PBS, pH 7.4).

Methodology:

-

In a microfuge tube, dilute the TCO-modified protein to a final concentration of 10-50 µM in the reaction buffer.

-

Add the tetrazine probe to the protein solution. A 1.5 to 5-fold molar excess of the probe over the protein is typically recommended.

-

Incubate the reaction at room temperature for 5-30 minutes. The reaction is often complete within minutes due to the fast kinetics of IEDDA.[28]

-

(Optional) The reaction can be quenched by adding an excess of a scavenger molecule, such as TCO-acid, to react with any remaining tetrazine probe.

-

Remove the excess, unreacted probe using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis against the reaction buffer.

-

The labeled protein is now purified and ready for use in downstream applications.

Applications in Drug Development and Research

Click chemistry has profoundly impacted drug development and biomedical research by providing robust methods for:

-

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with active sites of enzymes to profile their activity in complex proteomes. Click chemistry enables the attachment of reporter tags (like biotin (B1667282) or fluorophores) to these probes after they have bound to their targets, facilitating the enrichment and identification of active enzymes.[13][31]

-

Target Identification and Validation: Clickable versions of small molecule drugs can be synthesized and used in cell or tissue lysates to identify their protein targets.[2][32] After the drug binds its target, a click reaction is used to attach an affinity tag, allowing the drug-protein complex to be pulled down and identified by mass spectrometry.

-

Antibody-Drug Conjugates (ADCs): Click chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating homogenous ADCs.[] This precise control over drug placement and stoichiometry is a significant improvement over traditional random conjugation methods, leading to ADCs with better therapeutic indices.

-

In Vivo Imaging: The speed and bioorthogonality of IEDDA reactions have enabled pre-targeting strategies for in vivo imaging.[26][27] In this approach, a modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). A second, small, fast-clearing imaging agent with the complementary click handle is then administered, which rapidly "clicks" to the antibody at the target site, providing a high-contrast image.

-

Studying Post-Translational Modifications (PTMs): Clickable analogs of metabolites involved in PTMs (e.g., glycosylation, acetylation, phosphorylation) can be metabolically incorporated into proteins.[15][34][35] Subsequent click reactions with reporter tags allow for the detection, visualization, and quantification of these dynamic modifications.

Conclusion

Click chemistry has armed researchers and drug developers with a powerful and versatile toolkit for protein modification. Its modularity, efficiency, and bioorthogonality have enabled unprecedented precision in labeling, tracking, and manipulating proteins in vitro and in vivo. From the foundational CuAAC to the ultrafast IEDDA, the continued evolution of click reactions promises to further expand the boundaries of chemical biology, offering innovative solutions for understanding complex biological systems and developing next-generation therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Click Chemistry - SiChem [sichem.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein click chemistry and its potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Click Chemistry – Med Chem 101 [medchem101.com]

- 16. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. confluore.com.cn [confluore.com.cn]

- 22. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 25. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 31. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. info.gbiosciences.com [info.gbiosciences.com]

- 34. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]

- 35. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Azido-PEG8-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

The innovative bifunctional linker, Azido-PEG8-hydrazide-Boc, plays a pivotal role in the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal azide (B81097) for click chemistry, a Boc-protected hydrazide for carbonyl conjugation, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for molecular assembly. However, the inherent reactivity of its functional groups necessitates a thorough understanding of its safety profile and adherence to strict handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally similar compounds.

Hazard Identification and Classification

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is imperative to handle this compound with the assumption that these hazards are present.

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls:

-

Ventilation: All manipulations of this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.

Administrative Controls:

-

Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where the compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Personal Protective Equipment (PPE):